molecular formula C20H19NO6 B7477661 [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B7477661
M. Wt: 369.4 g/mol
InChI Key: PWHTUBJUWQZACH-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethoxyaniline with ethyl 3-methyl-1-benzofuran-2-carboxylate in the presence of a coupling agent can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern and the presence of both aniline and benzofuran moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12-16-6-4-5-7-17(16)27-19(12)20(23)26-11-18(22)21-13-8-14(24-2)10-15(9-13)25-3/h4-10H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHTUBJUWQZACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)OCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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